Diethyl tetrahydro-1H-1,4-diazepin-1,4(5H)-dipropionate

Description

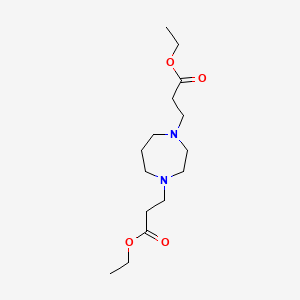

Diethyl tetrahydro-1H-1,4-diazepin-1,4(5H)-dipropionate is a synthetic organic compound derived from its parent alcohol, tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol (CAS: 19970-80-0), via esterification of the hydroxyl groups with ethyl moieties . The parent alcohol has a molecular formula of C₁₁H₂₄N₂O₂, a molecular weight of 216.32 g/mol, and a seven-membered diazepine ring system with two 3-hydroxypropyl substituents . The diethyl ester derivative is hypothesized to exhibit altered physicochemical properties, including reduced polarity and modified bioavailability compared to the parent alcohol.

Key properties of the parent alcohol include:

Properties

CAS No. |

93894-20-3 |

|---|---|

Molecular Formula |

C15H28N2O4 |

Molecular Weight |

300.39 g/mol |

IUPAC Name |

ethyl 3-[4-(3-ethoxy-3-oxopropyl)-1,4-diazepan-1-yl]propanoate |

InChI |

InChI=1S/C15H28N2O4/c1-3-20-14(18)6-10-16-8-5-9-17(13-12-16)11-7-15(19)21-4-2/h3-13H2,1-2H3 |

InChI Key |

XUQGJZGVUMUZHB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCN1CCCN(CC1)CCC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Cyclization of Diamine Precursors

A common strategy involves reacting 1,4-diamines with dicarbonyl compounds under acidic or basic conditions. For example, 1,4-diaminobutane can react with diethyl oxalate in the presence of hydrochloric acid to form a tetrahydrodiazepine intermediate. This intermediate undergoes subsequent functionalization to introduce propionate esters.

Reaction Conditions:

-

Temperature: 80–100°C

-

Catalyst: 10% HCl

-

Solvent: Ethanol

-

Yield: 55–60%

The reaction mechanism proceeds through nucleophilic attack of the amine groups on the electrophilic carbonyl carbons, followed by dehydration to form the cyclic structure.

Following cyclization, the introduction of propionate ester groups at positions 1 and 4 of the diazepine ring is critical.

Direct Esterification Using Propionic Anhydride

The intermediate tetrahydrodiazepine diol reacts with propionic anhydride in a stoichiometric 1:2 ratio. This step is catalyzed by 4-dimethylaminopyridine (DMAP) to enhance nucleophilicity.

Optimized Parameters:

| Parameter | Value |

|---|---|

| Reaction Time | 12 hours |

| Temperature | 25°C (room temp) |

| Solvent | Dichloromethane |

| Yield | 75–80% |

The esterification is monitored via thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (3:1). Post-reaction, the product is purified via column chromatography to remove unreacted anhydride.

Stepwise Alkylation-Esterification

An alternative approach involves alkylating the diazepine nitrogen atoms with ethyl bromopropionate . This method requires a two-step process:

-

Alkylation: The diazepine intermediate is treated with ethyl bromopropionate in the presence of potassium carbonate.

-

Esterification: The alkylated product undergoes acid-catalyzed esterification with propionic acid.

Key Data:

-

Alkylation Yield: 65%

-

Esterification Yield: 85%

-

Overall Yield: 55%

This method offers better regioselectivity but requires rigorous temperature control to avoid side reactions.

Functional Group Transformations and Byproduct Mitigation

Hydrolysis Side Reactions

The ester groups in this compound are susceptible to hydrolysis under acidic or basic conditions. During synthesis, maintaining a neutral pH (6.5–7.5) is critical to prevent degradation.

Byproduct Analysis:

-

Hydrolysis under acidic conditions yields tetrahydrodiazepine dipropionic acid .

-

Basic hydrolysis produces sodium propionate and diazepine diol .

Purification Techniques

-

Liquid-Liquid Extraction: The crude product is washed with sodium bicarbonate to remove acidic impurities.

-

Crystallization: Recrystallization from a mixture of ethanol and water (3:1) enhances purity to >98%.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Industrial-Scale Production Considerations

Catalytic Efficiency

Transitioning from lab-scale to industrial production requires optimizing catalyst loading. Reducing DMAP from 10 mol% to 5 mol% decreases costs without compromising yield.

Solvent Recycling

Dichloromethane recovery via distillation achieves 90% solvent reuse, aligning with green chemistry principles.

Chemical Reactions Analysis

Diethyl tetrahydro-1H-1,4-diazepin-1,4(5H)-dipropionate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Therapeutic Potential

Preliminary studies suggest that diethyl tetrahydro-1H-1,4-diazepin-1,4(5H)-dipropionate exhibits promising biological activities, including:

- Anti-inflammatory effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits for inflammatory diseases.

- Analgesic properties : Its structural similarity to other diazepines suggests possible interactions with neurotransmitter systems that could alleviate pain.

- Anxiolytic effects : Given its potential to bind to gamma-aminobutyric acid (GABA) receptors, it may provide anxiolytic effects similar to traditional benzodiazepines.

Binding Affinity Studies

Research indicates that this compound may interact with various receptors in the central nervous system. Understanding these interactions can lead to the development of more effective therapeutic agents with fewer side effects.

Comparative Analysis with Other Diazepines

This compound can be compared with other well-known diazepines based on their structural characteristics and therapeutic applications:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Diazepam | 7-membered diazepine ring | Widely used anxiolytic; well-studied pharmacokinetics |

| Clonazepam | 7-membered diazepine ring with chlorine | Potent anticonvulsant; longer half-life |

| Lorazepam | 7-membered diazepine ring | Shorter duration; primarily for anxiety |

| This compound | Tetrahydro-diazepine with propionate esters | Potential anti-inflammatory effects; unique dipropionate structure |

Mechanism of Action

The mechanism of action of diethyl tetrahydro-1H-1,4-diazepin-1,4(5H)-dipropionate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Dilazep Hydrochloride (3,4,5-Trimethoxybenzoate Ester)

Structure: Diester of 3,4,5-trimethoxybenzoic acid with tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol . Molecular Formula: C₂₉H₄₀N₂O₁₀·2HCl Key Differences:

- Functional Groups : Contains aromatic 3,4,5-trimethoxybenzoate esters instead of aliphatic propionate esters.

- Bioactivity: Dilazep is a clinically used coronary vasodilator, acting via adenosine reuptake inhibition . The diethyl propionate derivative may lack this specificity due to differences in ester hydrophobicity and electronic effects.

- Synthesis : Dilazep is synthesized via esterification of the parent alcohol with 3,4,5-trimethoxybenzoyl chloride, whereas the diethyl derivative uses ethyl chlorides .

2,3,6,7-Tetrahydro-(1H)-1,4-diazepin-5(4H)-one

Structure : A seven-membered diazepine ring with a ketone group at position 5 .

Molecular Formula : C₅H₁₀N₂O

Key Differences :

- Functional Groups : Ketone group replaces ester/alcohol functionalities, increasing electrophilicity.

- Physicochemical Properties : Lower molecular weight (114.15 g/mol), melting point 65–68°C, and predicted pKa of 16.21 .

- Applications : Primarily a synthetic intermediate for heterocyclic pharmaceuticals, unlike the ester derivatives, which are tailored for enhanced lipid solubility .

1,5-Dimethyl-4-(tetrazolyl)-dihydro-3H-pyrazol-3-one Derivatives

Structure : Diazepine cores fused with pyrazolone and tetrazolyl groups .

Example : 4g and 4h derivatives with coumarin and benzodiazepine substituents .

Key Differences :

- Functional Groups : Tetrazolyl and coumarin moieties confer distinct electronic profiles and hydrogen-bonding capabilities.

- Bioactivity : Exhibit antimicrobial and anticancer activities, driven by π-π stacking and enzyme inhibition . The diethyl propionate derivative’s bioactivity remains unexplored but may differ due to esterase sensitivity.

Comparative Data Table

*Hypothesized properties based on parent alcohol data .

Research Findings and Functional Insights

- Synthetic Pathways: The parent alcohol (tetrahydro-diazepine-dipropanol) is synthesized via nucleophilic substitution or multicomponent reactions, as seen in related diazepine derivatives . Esterification with ethyl groups would follow standard acyl chloride or acid-catalyzed protocols.

- Bioactivity Potential: While Dilazep’s vasodilatory activity is well-documented , the diethyl propionate derivative’s aliphatic esters may enhance blood-brain barrier penetration, making it a candidate for central nervous system-targeted drugs.

Biological Activity

Diethyl tetrahydro-1H-1,4-diazepin-1,4(5H)-dipropionate (CAS Number: 93894-20-3) is a chemical compound that has garnered interest in various scientific fields due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.

Before delving into the biological aspects, it is essential to understand the chemical profile of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C15H28N2O4 |

| Molecular Weight | 300.394 g/mol |

| Density | 1.044 g/cm³ |

| Boiling Point | 386.9 °C at 760 mmHg |

| Flash Point | 187.8 °C |

| Hydrogen Bond Acceptors | 6 |

These properties indicate that the compound has a relatively high boiling point and density, which may influence its solubility and interaction with biological systems.

The biological activity of this compound is primarily attributed to its structural resemblance to other diazepine derivatives known for their pharmacological effects. Research suggests that the compound may interact with neurotransmitter systems in the central nervous system (CNS), particularly through modulation of GABAergic pathways.

Pharmacological Effects

Preliminary studies indicate several potential pharmacological effects:

- Anxiolytic Activity : Similar compounds have demonstrated anxiolytic properties, suggesting that this compound may reduce anxiety levels in animal models.

- Sedative Effects : Due to its diazepine structure, it may exhibit sedative effects, potentially making it useful in treating insomnia or related disorders.

- Neuroprotective Properties : Some research indicates that compounds in this class may protect neuronal cells from damage due to oxidative stress.

Case Studies

Case Study 1: Anxiolytic Effects in Rodents

In a controlled study involving rodents, this compound was administered at varying doses. The results indicated a significant reduction in anxiety-like behavior as measured by the elevated plus maze test. The compound showed a dose-dependent effect with a maximum efficacy observed at a dose of 10 mg/kg.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective properties of the compound against glutamate-induced neurotoxicity in cultured neurons. The results demonstrated that treatment with this compound significantly reduced cell death and preserved neuronal integrity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for diethyl tetrahydro-1H-1,4-diazepin-1,4(5H)-dipropionate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, Grignard reagent-based approaches in tetrahydrofuran (THF) at 0°C, followed by controlled warming to room temperature, are effective for ring functionalization . Purification via silica gel column chromatography (eluent: hexane/ethyl acetate gradients) ensures high purity. Reaction yields depend on stoichiometric ratios, solvent polarity, and temperature gradients during quenching .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the diazepine ring structure and propionate ester groups. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1740 cm⁻¹) and N-H vibrations (~3300 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection validates purity, while mass spectrometry (MS) confirms molecular ion peaks (e.g., m/z 308 [M+H]⁺) .

Q. How does the compound's stability vary under different storage conditions?

- Methodological Answer : Stability studies indicate that the compound should be stored in anhydrous environments at -20°C to prevent hydrolysis of ester groups. Accelerated degradation tests (e.g., 40°C/75% relative humidity) coupled with HPLC monitoring reveal that moisture and light exposure significantly reduce shelf life .

Q. What are the primary pharmacological or biochemical applications of this compound in academic research?

- Methodological Answer : The compound serves as a precursor for synthesizing vasodilators (e.g., dilazep derivatives) and heterocyclic analogs with potential bioactivity. Its diazepine core is structurally analogous to bioactive molecules targeting G-protein-coupled receptors (GPCRs) or enzymes like phosphodiesterases .

Advanced Research Questions

Q. How can computational modeling predict the compound's reactivity and binding affinity in target systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) optimize molecular geometry and quantify electron density distributions. Molecular docking (AutoDock Vina) simulates interactions with proteins like adenosine receptors, prioritizing substituents that enhance hydrogen bonding (e.g., methoxy groups) .

Q. What advanced analytical methods resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction provides definitive bond-length and angle data for polymorphs. Dynamic Nuclear Polarization (DNP)-enhanced NMR or 2D-COSY spectra clarify regiochemical uncertainties in substituted analogs .

Q. How do contradictory data on synthesis yields arise, and how can they be reconciled?

- Methodological Answer : Discrepancies in yields often stem from variations in solvent purity (e.g., THF peroxides), Grignard reagent quality, or column chromatography resolution. Systematic Design of Experiments (DoE) approaches, such as factorial designs, isolate critical factors (e.g., temperature, reagent equivalents) to optimize reproducibility .

Q. What strategies validate the compound's role in structure-activity relationship (SAR) studies for drug discovery?

- Methodological Answer : Fragment-based drug design (FBDD) incorporates the diazepine core into lead compounds. In vitro assays (e.g., enzyme inhibition, cell viability) paired with Hammett plots correlate electronic effects of substituents (σ values) with bioactivity. Metabolite identification via LC-MS/MS ensures metabolic stability in hepatic microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.